2-吡咯烷乙酸甲酯

描述

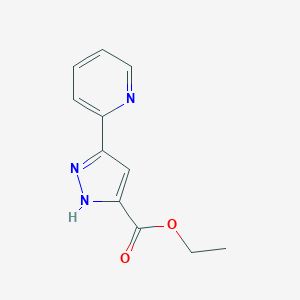

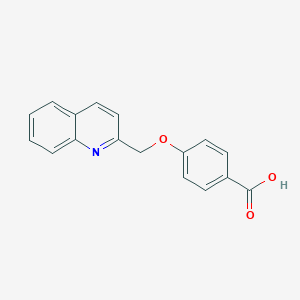

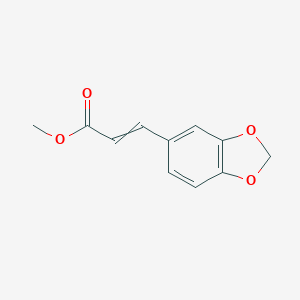

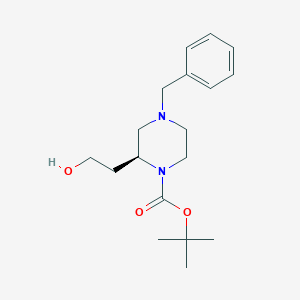

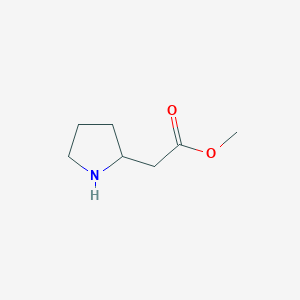

2-Pyrrolidineacetic acid, methyl ester, is a chemical compound related to pyrrolidine derivatives, which are often of interest in pharmaceutical and synthetic organic chemistry due to their presence in various bioactive molecules and natural products.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives can involve several innovative methods. For instance, a practical synthesis of a pharmaceutical intermediate with a pyrrolidine moiety was achieved through a palladium-catalyzed cyanation/reduction sequence, as well as a regioselective chlorination of 7-azaindole via the N-oxide . Another study describes the synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid starting from a methyl ester of BOC-protected (S)-proline, which involved stereoselective electrochemical oxidation . These methods highlight the diverse synthetic approaches that can be applied to pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often tailored for specific biological activities. For example, esters of 3-pyridylacetic acid were designed with specific structural features to inhibit certain enzymes, indicating the importance of molecular structure in the activity of these compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. A novel [2 + 3] cycloaddition reaction involving iminodiacetic acid methyl ester and maleimides was reported to yield pyrrolidine derivatives with high stereoselectivity . Additionally, a tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters was described, demonstrating the versatility of reactions that can be used to synthesize pyrrolidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, certain esters of pyridylacetic acid were found to have resistance to esterase hydrolysis, which is a desirable property for the development of inhibitors of androgen biosynthesis for the treatment of hormone-dependent prostatic cancer . The synthesis of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters also illustrates the importance of substituents in determining the cardiotonic activity of these compounds .

科学研究应用

1. Biocatalytic Resolution of Rac-α-Ethyl-2-Oxo-Pyrrolidineacetic Acid Methyl Ester

- Application Summary: This research focused on the biocatalytic resolution of rac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl ester using a new esterase-producing strain (Bacillus cereus WZZ001). This strain exhibited high hydrolytic activity and excellent enantioselectivity .

- Methods of Application: The stereoselective hydrolysis of rac-α-ethyl-2-oxo-pyrrolidineacetic acid methyl ester was performed using the recombinant Bacillus cereus esterase expressed in Escherichia coli BL21 (DE3). The optimized conditions were pH 8.0, 35 °C, and a substrate concentration of 400 mM .

- Results: A successful enzymatic resolution was achieved with an enantiomeric excess of 99.5% and a conversion of 49%. The immobilized enzyme showed excellent reusability during 6 cycles of repeated 2-hour reactions at 35 °C .

2. Structural Characterization of Unusual Fatty Acid Methyl Esters

- Application Summary: This research presents an HPLC/MS method for pinpointing the double and triple bonds in fatty acids. Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .

- Methods of Application: In the APCI source, acetonitrile formed reactive species, which added to double and triple bonds to form [M + C3H5N]+• ions. Their collisional activation in an ion trap provided fragments helpful in localizing the multiple bond positions .

- Results: The method was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds. The presence of known fatty acids was confirmed, and new ones were discovered .

3. Synthesis of Benzoquinolizidine and Benzoindolizidine Derivatives

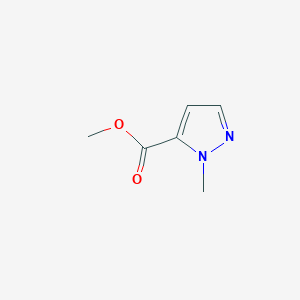

- Application Summary: Methyl 2-Oxo-1-pyrrolidineacetate is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives . These derivatives have been studied for their potential as anti-amnesic agents .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reaction of the methyl 2-Oxo-1-pyrrolidineacetate with other reagents under controlled conditions to form the desired derivatives .

- Results: The results would depend on the specific synthesis pathway and conditions used. The goal is to produce the benzoquinolizidine and benzoindolizidine derivatives in high yield and purity .

4. Synthesis of (Acylamino)acridines

- Application Summary: Methyl 2-Oxo-1-pyrrolidineacetate is also used as a reagent in the synthesis of (acylamino)acridines . These compounds have been studied for their potential as choline uptake enhancers .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reaction of the methyl 2-Oxo-1-pyrrolidineacetate with other reagents under controlled conditions to form the desired (acylamino)acridines .

- Results: The results would depend on the specific synthesis pathway and conditions used. The goal is to produce the (acylamino)acridines in high yield and purity .

5. Synthesis of Pyrrolidinyl Peptidomimetics

- Application Summary: Methyl 2-Oxo-1-pyrrolidineacetate is used as a reagent in the synthesis of pyrrolidinyl peptidomimetics . These compounds have been studied for their potential as inhibitors of various proteases .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve reaction of the methyl 2-Oxo-1-pyrrolidineacetate with other reagents under controlled conditions to form the desired peptidomimetics .

- Results: The results would depend on the specific synthesis pathway and conditions used. The goal is to produce the pyrrolidinyl peptidomimetics in high yield and purity .

安全和危害

未来方向

Given its wide range of applications in organic synthesis, pharmaceutical development, and catalysis, “2-Pyrrolidineacetic acid, methyl ester” continues to be a valuable tool for researchers seeking innovative solutions.

Relevant Papers A paper titled “Biocatalytic Resolution of Rac-α-Ethyl-2-Oxo-Pyrrolidineacetic Acid Methyl Ester by Immobilized Recombinant Bacillus cereus Esterase” discusses the use of this compound in biocatalytic resolution .

属性

IUPAC Name |

methyl 2-pyrrolidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidineacetic acid, methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。